molecular formula C17H18ClFN2S B2417595 1-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea CAS No. 298215-82-4

1-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea

Cat. No. B2417595
CAS RN: 298215-82-4
M. Wt: 336.85
InChI Key: QHYHOYADBUGWSO-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea is a chemical compound that belongs to the class of thiourea derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. This compound is known for its unique properties that make it a valuable tool for investigating various biological processes.

Scientific Research Applications

Thiourea Derivatives and Enzyme Inhibition

Thiourea derivatives have shown potential as efficient enzyme inhibitors. For instance, specific unsymmetrical thiourea derivatives displayed significant anti-cholinesterase activity, inhibiting enzymes like acetylcholinesterase and butyrylcholinesterase. These compounds also served as sensing probes for detecting toxic metals like mercury through spectrofluorimetric techniques. The compound 1-(3-chlorophenyl)-3-cyclohexylthiourea, in particular, demonstrated considerable enzyme inhibition and moderate sensitivity in fluorescence studies, highlighting its potential as an enzyme inhibitor and a sensor for hazardous substances (Rahman et al., 2021).

Structural and Spectroscopic Analysis

Thiourea derivatives have been a subject of extensive structural and spectroscopic analysis. For example, the compound 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl) phenyl]thiourea was characterized through single-crystal XRD, revealing insights into its molecular structure and vibrational frequencies. Studies involving HOMO and LUMO analysis, NBO analysis, and gauge-including atomic orbital NMR chemical shifts provided a comprehensive understanding of the molecule's stability, charge transfer, and potential reaction sites. Additionally, the compound's non-linear optical properties were studied, indicating its potential in the field of material science (Mary et al., 2016).

Antibacterial Activity

New series of N-acyl-N'-(3-chloro-4-fluorophenyl)thioureas have been synthesized and evaluated for their antibacterial activity. These compounds showed significant activity against bacteria such as Escherichia coli and Staphylococcus aureus. The study provided a new perspective on the potential use of thiourea derivatives as antibacterial agents, opening pathways for further pharmaceutical applications (Khazi et al., 2006).

properties

IUPAC Name

1-(4-tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2S/c1-17(2,3)11-4-6-12(7-5-11)20-16(22)21-13-8-9-15(19)14(18)10-13/h4-10H,1-3H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYHOYADBUGWSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=S)NC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea

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